2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid is a thiazole-based small molecule featuring a 4-chlorophenyl group at position 2, a methyl group at position 5, and an acetic acid moiety at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOGPMSTOQZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological activity of thiazole derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Position: The target compound’s 4-chlorophenyl group at position 2 distinguishes it from SMVA-10 (phenylamino at position 2) and SMVA-60 (esterified acetic acid). These differences significantly alter electronic properties and receptor interactions .
- Biological Activity : SMVA-10 reduces developed tension in cardiac tissues, while SMVA-60 (ethyl ester derivative) increases it, highlighting the critical role of the acetic acid moiety in modulating cardiovascular effects .
- Oxazole vs. Thiazole : reports oxazole analogs (e.g., 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl derivatives), where replacing sulfur with oxygen reduces lipophilicity and may limit membrane permeability .
Pharmacological Implications
- Cardiovascular Effects : Thiazole acetic acid derivatives exhibit varied effects on heart rate and vascular tension. For example, SMVA-35 and SMVA-40 decrease heart rate, while SMVA-42 induces aortic contraction via α1-adrenergic pathways .
- Therapeutic Potential: The target compound’s methyl and 4-chlorophenyl groups may enhance metabolic stability compared to SMVA-10, which has a hydrolytically labile phenylamino group.
Biological Activity
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (CAS Number: 259655-35-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring a chlorophenyl group and a thiazole ring, suggests various mechanisms of action that may contribute to its pharmacological properties.
The chemical formula of this compound is , with a molecular weight of approximately 267.73 g/mol. The compound exhibits a melting point range of 155–156 °C, indicating its stability under standard laboratory conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research shows that compounds containing thiazole rings can exhibit significant cytotoxicity against various cancer cell lines. For instance, the presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances activity against cancer cells .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. The structure-activity relationship (SAR) indicates that the chlorophenyl substituent is crucial for enhancing antiproliferative effects .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
| This compound | Various Cancer Cell Lines | TBD |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.22 |
| Compound D | Escherichia coli | 0.25 |
| This compound | TBD |
The biological activity of this compound may be attributed to its interaction with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The thiazole ring can interact with enzymes involved in critical metabolic pathways.
- Receptor Modulation : This compound may act as a modulator for certain receptors, affecting cellular signaling cascades.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through intrinsic pathways.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study 2 : Another study reported significant improvements in infection rates among patients treated with thiazole-based antibiotics compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid?
- Methodological Answer : A common approach involves condensation of 2-amino-5-(4-chlorophenyl)thiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to improve purity . Microwave-assisted synthesis (e.g., 80–100°C for 15–30 minutes) can enhance reaction efficiency for structurally related thiazole-acetic acid derivatives, reducing side products .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. For example, related thiazole derivatives exhibit planar thiazole rings with dihedral angles of 5–10° between substituents, validated by R-factors < 0.06 . Complementary techniques like H/C NMR should show characteristic signals: thiazole protons at δ 7.2–7.8 ppm and acetic acid protons at δ 3.5–4.0 ppm .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound are limited, structurally similar thiazole-acetic acids require PPE (gloves, lab coat, goggles) and handling in a fume hood. Avoid skin contact; first-aid measures include rinsing with water for 15 minutes and consulting a physician immediately .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer : Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
- Catalyst use : Triethylamine (1.4 mL per 10 mmol substrate) enhances nucleophilic substitution efficiency .
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) can isolate the product with >95% purity .
Q. What computational strategies can predict the compound’s reactivity or biological activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model electron distribution in the thiazole ring and acetic acid moiety to predict sites for electrophilic/nucleophilic attack. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to optimize substituent effects on bioactivity .
Q. How can HPLC-DAD be validated for quantifying this compound in complex matrices?
- Methodological Answer : Develop a gradient elution method using a C18 column, mobile phase (e.g., 0.1% formic acid in acetonitrile/water), and detection at 254 nm. Validate linearity (R² > 0.998), precision (RSD < 2%), and recovery (95–105%) using spiked samples. Reference standards should match retention times (±0.1 min) and UV spectra .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer : Introduce substituents at the 4-chlorophenyl or thiazole-methyl positions to assess SAR. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance antimicrobial activity by increasing electrophilicity .
- Morpholine or piperazine derivatives at the acetic acid moiety can improve solubility and pharmacokinetics .
Q. How should contradictory data in synthesis or bioactivity studies be resolved?
- Methodological Answer : Cross-validate methods using orthogonal techniques. For example, if bioactivity varies between studies, repeat assays under standardized conditions (e.g., fixed pH, temperature) and confirm compound purity via HPLC-MS. For synthesis discrepancies (e.g., conflicting melting points), characterize batch-specific impurities via LC-TOF .
Methodological Notes
- Advanced Techniques : Prioritize peer-reviewed synthesis protocols (e.g., microwave-assisted reactions , X-ray crystallography ) and computational frameworks (ICReDD ) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
